N-Methyl-d3-o-phenylenediamine

Description

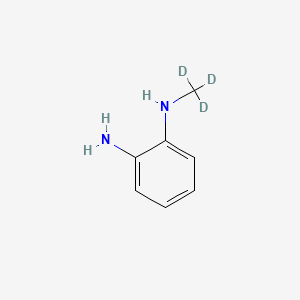

Structure

3D Structure

Properties

IUPAC Name |

2-N-(trideuteriomethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKCLSMBVQLWIN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations Utilizing N Methyl D3 O Phenylenediamine

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful technique in physical organic chemistry to trace the path of atoms and groups during a reaction and to determine the nature of bond-breaking and bond-forming steps.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the context of N-Methyl-d3-o-phenylenediamine, comparing its reaction rate to that of the non-deuterated N-methyl-o-phenylenediamine can reveal whether the C-H bond on the methyl group is involved in the rate-determining step. A primary KIE (kH/kD > 2) suggests that the C-H bond is broken or formed in the slowest step of the reaction. Secondary KIEs, which are smaller, can provide insight into changes in the hybridization of the carbon atom during the reaction. The use of deuterated reagents in multicomponent reactions has been shown to be a viable strategy for producing deuterium-labeled products. beilstein-journals.org

Table 1: Illustrative Kinetic Isotope Effect Data

| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Interpretation |

| N-Methyl-o-phenylenediamine | kH | \multirow{2}{*}{kH/kD} | A value significantly greater than 1 suggests the C-H bond is involved in the rate-determining step. |

| This compound | kD |

The deuterium atoms on the methyl group of this compound act as a label that can be tracked throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows chemists to determine the fate of the methyl group in complex transformations. For example, in reactions where the methyl group is transferred to another molecule, the presence of the deuterated methyl group in the product provides direct evidence of this transfer. Isotope labeling studies have been crucial in understanding reaction cascades, such as the Maillard reaction, by tracing the fragmentation of molecules. imreblank.ch The use of ¹⁵N-labeled o-phenylenediamine (B120857) has similarly been employed to establish the site of reaction in the formation of nitrogen-containing heterocyclic compounds. researchgate.net

Role of this compound as a Nucleophilic Reagent in Complex Reactions

N-Methyl-o-phenylenediamine, and by extension its deuterated analog, contains two nucleophilic amino groups. sigmaaldrich.com These groups can react with electrophiles to form a variety of products. The compound can act as a bidentate ligand, coordinating to metal centers through both nitrogen atoms. researchgate.net It is also a key building block in the synthesis of heterocyclic compounds like benzimidazoles. researcher.lifelongdom.org For instance, the reaction of o-phenylenediamines with various reagents can lead to the formation of 2-substituted benzimidazoles. longdom.org The nucleophilicity of the amino groups drives these reactions, and while the deuterated methyl group does not significantly alter this reactivity, it can serve as a tracer to study the reaction mechanism.

Examination of Redox Pathways and Electrochemical Behavior of Substituted Phenylenediamines

Phenylenediamines are known to undergo redox reactions. scispace.com The electrochemical behavior of substituted phenylenediamines has been a subject of study, revealing that they can undergo oxidation. researchgate.netacs.org The oxidation potential of phenylenediamine derivatives is influenced by the nature of the substituents on the ring and the nitrogen atoms. acs.org For example, methyl substitution on p-phenylenediamine (B122844) has been shown to increase its solubility and affect its redox properties in the context of non-aqueous flow batteries. researchgate.net While N,N,N',N'-tetramethyl-p-phenylenediamine undergoes two reversible one-electron oxidations, the electrochemical behavior of N-H containing phenylenediamines can be more complex due to the involvement of proton transfer steps. nih.gov The fully oxidized quinonediimine form of phenylenediamines can be highly electrophilic. nih.gov The deuterium labeling in this compound would not be expected to significantly alter the fundamental redox potentials but could be a useful tool to investigate the mechanisms of subsequent reactions of the oxidized species.

Studies on Electrophilic Aromatic Substitution and Aromatic Ring Functionalization

The amino groups of this compound are electron-donating, which activates the aromatic ring towards electrophilic aromatic substitution. dalalinstitute.com These directing groups generally favor substitution at the ortho and para positions. spcmc.ac.intotal-synthesis.com Therefore, reactions like halogenation or nitration would be expected to occur on the benzene (B151609) ring. scbt.comrit.edu The presence of the methyl group can introduce steric hindrance, potentially influencing the regioselectivity of the substitution. The deuterated methyl group itself would remain intact during these reactions, allowing for the synthesis of specifically labeled aromatic compounds for further studies.

Advanced Spectroscopic and Computational Approaches to N Methyl D3 O Phenylenediamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the molecular properties of complex organic molecules. For N-Methyl-d3-o-phenylenediamine, these methods provide deep insights into its geometry, energy, and electronic characteristics, which are largely comparable to its non-deuterated analog, with the primary difference arising from the kinetic isotope effect due to the heavier deuterium (B1214612) atoms.

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the geometry and energy of organic compounds. researchgate.net Calculations on related o-phenylenediamine (B120857) (o-PD) systems frequently employ hybrid functionals like B3LYP, often combined with basis sets such as 6-31G(d) or cc-pVDZ, to model molecular structures and energy landscapes. researchgate.nettandfonline.comresearchgate.net These studies determine the most stable conformations and the energy barriers between them. For instance, in the dehydrogenation of N,N´-diphenyl-p-phenylenediamine (DPPD), a related compound, DFT calculations using the B3LYP/6-31G* level of theory were used to identify four stable conformers and their relative energies. researchgate.net A similar approach applied to this compound would elucidate its preferred three-dimensional structure and the rotational barriers of its amine and methyl groups.

Table 1: Representative DFT Methods Used in Studies of Phenylenediamine Systems

| Study Subject | DFT Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Poly(o-phenylenediamine) | B3LYP | 6-31G(d) | Simulated vibrational properties and structure. | researchgate.net |

| o-Phenylenediamine Derivative | B3LYP | cc-pVDZ | Optimized geometry and electronic structure. | tandfonline.comresearchgate.net |

| N,N´-diphenyl-p-phenylenediamine | B3LYP | 6-31G* | Identified stable conformers and their relative energies. | researchgate.net |

This table is interactive. Click on the headers to sort.

Computational modeling is crucial for mapping out reaction pathways, identifying transient intermediates, and calculating the activation energies of transition states. In reactions involving phenylenediamines, DFT calculations can trace the entire reaction coordinate. A study on the reaction of o-phenylenediamine (o-PDA) with pyruvaldehyde used the M06-2X functional to model the condensation reaction. nso-journal.org The calculations identified key intermediates and transition states (TS), revealing the Gibbs free energy of activation (ΔG≠) for each step. nso-journal.org For example, the formation of a C–N bond to create an initial intermediate proceeded through a transition state with a calculated ΔG≠ of 21.4 kJ mol⁻¹. nso-journal.org

The introduction of deuterium in this compound is expected to influence reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net DFT and transition state theory can be used to computationally predict these effects, as the vibrational frequencies of the transition state are mass-dependent. stackexchange.com This makes computational modeling particularly valuable for understanding the reactivity of isotopically labeled compounds.

Table 2: Example of Calculated Activation Energies in a Phenylenediamine Reaction

| Reaction Step | Reactants | Transition State | Product | ΔG≠ (kJ mol⁻¹) | Reference |

|---|

This table is interactive. Click on the headers to sort.

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net Theoretical studies on o-phenylenediamine derivatives have calculated these values to predict reactive sites. researchgate.netacs.org For example, DFT analysis can classify reactants as electrophiles or nucleophiles and predict the most likely sites for chemical attack. researchgate.net Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.comresearchgate.net For this compound, the electron-rich amino groups would be clearly identifiable as sites susceptible to electrophilic attack.

Table 3: Calculated Quantum Chemical Properties for Phenylenediamine-Related Structures

| Molecule/System | HOMO (eV) | LUMO (eV) | Energy Gap ΔE (eV) | Reference |

|---|---|---|---|---|

| H-PNS Material | -5.20 | -2.56 | 2.64 | researchgate.net |

| F-PNS Material | -5.46 | -2.88 | 2.58 | researchgate.net |

This table is interactive. Click on the headers to sort.

High-Resolution Spectroscopic Techniques for Mechanistic Elucidation

High-resolution spectroscopic methods are essential for confirming structures determined by computational models and for monitoring reactions in real-time. The use of an isotopically labeled compound like this compound provides distinct advantages in certain spectroscopic analyses.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is a primary tool for conformational analysis. In a study of 1,5-benzodiazepines formed from o-phenylenediamine, a combination of NMR experiments and DFT calculations was used to elucidate the specific conformations present in solution. researchgate.net The deuteration in this compound would be particularly useful in 1H NMR, as the absence of signals from the methyl group would simplify complex spectra, aiding in the structural assignment of reaction products. Studies on other deuterated arylamines have demonstrated the utility of this approach. mdpi.com

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive technique for monitoring reaction progress and quantifying products. nih.gov Methods using Multiple Reaction Monitoring (MRM) mode allow for the specific and sensitive detection of target analytes. mdpi.comnih.gov In this context, this compound serves as an ideal internal standard for quantifying its non-deuterated analog or related products through the isotope dilution method. eurofins.com The known mass shift of +3 amu allows for precise differentiation from the non-labeled compound, ensuring accurate measurement even in complex chemical mixtures.

Table 4: Application of Spectroscopic Techniques to Phenylenediamine Systems

| Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| Advanced NMR (1H, 13C, 15N) | Conformational Analysis | Determination of solution-state structures and molecular dynamics. | researchgate.nettheses.fr |

| LC-MS/MS (MRM) | Reaction Monitoring & Quantification | Sensitive detection and quantification of reactants, intermediates, and products. | nih.govnih.goveurofins.com |

| Isotope Dilution MS | Precise Quantification | Use of deuterated standards (e.g., this compound) for accurate concentration measurement. | eurofins.com |

This table is interactive. Click on the headers to sort.

Applications of N Methyl D3 O Phenylenediamine in Synthetic Chemistry and Materials Science Research

Precursor in the Synthesis of Heterocyclic Scaffolds

N-Methyl-d3-o-phenylenediamine serves as a crucial precursor in the synthesis of various heterocyclic compounds, particularly benzimidazoles. researchgate.netresearchgate.net The condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids is a fundamental method for constructing the benzimidazole (B57391) core. researchgate.netwikipedia.org The presence of the deuterated methyl group in this compound allows for the creation of isotopically labeled benzimidazole derivatives. These labeled compounds are instrumental in metabolic studies and as internal standards for mass spectrometry-based quantification. x-chemrx.com

For instance, this compound is used as an intermediate in the synthesis of Telmisartan-d3, a labeled version of the angiotensin II receptor antagonist Telmisartan. pharmaffiliates.com This highlights the compound's utility in pharmaceutical research and development, where labeled analogs are essential for pharmacokinetic and drug metabolism studies. chemwhat.com

The synthesis of these heterocyclic scaffolds often involves straightforward condensation reactions. For example, reacting o-phenylenediamine (B120857) with formic acid yields benzimidazole, and using other carboxylic acids results in 2-substituted benzimidazoles. wikipedia.org Similarly, this compound can be expected to undergo analogous reactions to produce deuterated benzimidazole structures. The general synthetic route to N-Methyl-o-phenylenediamine itself involves the methylation of o-nitroaniline followed by the reduction of the nitro group. google.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Phenylenediamines

| Precursor | Reagent | Resulting Heterocycle |

| o-Phenylenediamine | Ketones/Aldehydes | Various products including Schiff bases |

| o-Phenylenediamine | Formic Acid | Benzimidazole |

| o-Phenylenediamine | Dimethyl Oxalate | Quinoxalinedione |

| o-Phenylenediamine | Nitrous Acid | Benzotriazole |

Role in Ligand Design for Coordination Chemistry and Catalysis

Phenylenediamine derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with various transition metals. wikipedia.orgresearchgate.net The design of ligands is a critical aspect of developing catalysts with specific properties. nih.gov this compound, with its two amine groups, can act as a bidentate ligand, coordinating to a metal center. The presence of the deuterated methyl group offers a unique spectroscopic handle for studying the coordination environment and the electronic properties of the resulting metal complexes.

The coordination of o-phenylenediamine ligands to a metal can lead to the formation of redox-active complexes, where the ligand itself can participate in electron transfer processes. researchgate.net This property is highly valuable in catalysis, as it can facilitate reactions that are otherwise difficult to achieve. The deuterated methyl group in this compound can be used to probe the electronic effects of N-alkylation on the redox potential of the ligand and the catalytic activity of the metal complex.

Research has shown that metal complexes with ligands derived from o-phenylenediamine can be active in various catalytic transformations. For example, they are used in oxidation reactions and can serve as models for understanding biological systems. researchgate.netresearchgate.net The strategic design of these ligands, including isotopic labeling, is crucial for fine-tuning their electronic and steric properties to achieve desired catalytic performance. wlu.ca

Investigation of Polymerization Mechanisms Involving Phenylenediamine Monomers

Phenylenediamine monomers can be polymerized to form conductive polymers with interesting electronic and optical properties. tandfonline.com The study of polymerization mechanisms is essential for controlling the structure and properties of the resulting polymers. This compound can be employed as a labeled monomer to investigate the intricate details of polymerization processes.

The electropolymerization of o-phenylenediamine (o-PD) has been shown to produce polymer films with electrocatalytic activity, for instance, in the reduction of molecular oxygen. koreascience.kr The mechanism of this polymerization is complex, potentially leading to different polymer structures, including linear chains and phenazine-like units. koreascience.kripp.pt By using this compound, researchers can track the fate of the methyl group during polymerization using techniques like NMR spectroscopy and mass spectrometry. This can provide valuable insights into the reaction pathways and the structure of the final polymer. tandfonline.com

The oxidative polymerization of o-phenylenediamine and its derivatives can be carried out using various oxidizing agents. researchgate.net The properties of the resulting polymers are influenced by factors such as the reaction temperature and the specific monomers used. tandfonline.com The incorporation of a deuterated monomer like this compound allows for kinetic isotope effect studies, which can help elucidate the rate-determining steps of the polymerization reaction.

Table 2: Characterization Techniques for Studying Phenylenediamine Polymerization

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Polymer structure, monomer incorporation |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups present in the polymer |

| UV-Visible Spectroscopy | Electronic properties of the polymer |

| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer |

Development as a Chemical Probe for Reaction Monitoring and Process Analytical Chemistry

The unique isotopic signature of this compound makes it an excellent chemical probe for reaction monitoring and process analytical chemistry (PAT). chemwhat.com In complex reaction mixtures, distinguishing between starting materials, intermediates, and products can be challenging. The use of an isotopically labeled compound allows for its unambiguous detection and quantification using mass spectrometry.

For example, in the synthesis of a pharmaceutical ingredient where a methylated phenylenediamine moiety is incorporated, using this compound as a starting material enables precise tracking of the reaction progress. This is particularly useful for optimizing reaction conditions, identifying byproducts, and ensuring the quality and consistency of the final product. chemwhat.com

Isotope labeling is a powerful tool in mechanistic studies. researchgate.net By incorporating this compound into a reaction, chemists can follow the transformation of this specific molecule and gain a deeper understanding of the reaction mechanism. This can involve identifying bond-breaking and bond-forming steps and determining the role of different reactants and catalysts. researchgate.net The development of advanced analytical techniques, such as flow chemistry coupled with mass spectrometry, further enhances the utility of isotopically labeled compounds like this compound in real-time reaction analysis. x-chemrx.com

Analytical Methodologies Employing N Methyl D3 O Phenylenediamine As a Quantitative Standard

Principles and Development of Isotope Dilution Mass Spectrometry (IDMS) in Chemical Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy and precision quantification of elements and molecules in a sample. ontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as the "spike" or "internal standard," to the sample being analyzed. ontosight.aiwikipedia.org This spike has a different isotopic composition from the naturally occurring analyte but is chemically identical. ontosight.ai

The process begins by mixing the sample, which contains an unknown quantity of the analyte, with the spike. rsc.org This mixing, or "spiking," effectively dilutes the isotopic enrichment of the standard. wikipedia.org After allowing the spike and the analyte to reach isotopic equilibrium, the sample undergoes preparation and is then introduced into a mass spectrometer. rsc.orgptb.de The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of both the naturally occurring analyte and the isotopically labeled spike. ontosight.ai By precisely measuring the resulting isotope ratio of the mixture, the initial concentration of the analyte in the sample can be calculated with a high degree of accuracy. wikipedia.orgrsc.org

The development of this method traces back to the early 20th-century work of Hungarian chemist George de Hevesy, who received the 1943 Nobel Prize in Chemistry for his work on radiotracers, a precursor to IDMS. wikipedia.org In the 1930s, the use of stable isotopes in dilution techniques was pioneered in biochemistry. wikipedia.org The widespread adoption of IDMS grew significantly with the advancement of mass spectrometry technologies like Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). rsc.orgresearchgate.net A key advantage of IDMS is its ability to compensate for analyte losses that may occur during sample preparation and analysis. ptb.de Because the spike and the analyte are chemically identical, they behave in the same manner during extraction, purification, and ionization; thus, any loss affects both equally, preserving the critical ratio of their abundances. ptb.dechiron.no This characteristic makes IDMS a definitive method of high metrological standing, often used for the certification of reference materials. wikipedia.orgresearchgate.net

Application as an Internal Standard in Chromatographic Quantification Methods

In modern analytical laboratories, particularly in fields like environmental testing and pharmaceutical analysis, chromatographic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for quantifying chemical compounds. The use of a proper internal standard is critical to ensure the accuracy and reliability of these measurements. chiron.nolibretexts.org N-Methyl-d3-o-phenylenediamine serves as an ideal stable isotope labeled internal standard (SIL-IS) for the quantification of its non-labeled counterpart, N-Methyl-o-phenylenediamine.

The function of an internal standard is to compensate for variations that can occur during the analytical process. chiron.no These variations may include the loss of analyte during sample preparation steps like solid-phase extraction (SPE) or fluctuations in instrument signal due to matrix effects or changes in ionization efficiency in the mass spectrometer. chiron.noeurofins.com An ideal internal standard should be chemically and physically similar to the analyte. chiron.no A SIL-IS like this compound is considered the gold standard because its chemical properties are virtually identical to the analyte. This ensures it co-elutes with the analyte during chromatography and experiences the same behavior during extraction and ionization. chiron.no However, due to its deuterium (B1214612) labels, it has a distinct, higher mass that allows it to be separately detected by the mass spectrometer.

The quantification process involves adding a known quantity of this compound to every sample, blank, and standard before any preparation steps. libretexts.orgeurofins.com The samples are then processed and analyzed by LC-MS/MS. A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. libretexts.org The concentration of the analyte in an unknown sample is then determined by calculating its peak area ratio against the internal standard and interpolating from the calibration curve. libretexts.org This ratio-based approach corrects for procedural inconsistencies, leading to highly precise and accurate results. libretexts.org For instance, this compound is used as an intermediate in the synthesis of Telmisartan-d3, a labeled version of the angiotensin II receptor antagonist Telmisartan, highlighting its role in quantitative studies involving this pharmaceutical compound. pharmaffiliates.com

Table 1: Analytical Profile of this compound as a Quantitative Standard

| Property | Value/Description | Significance in Analytical Chemistry |

|---|---|---|

| Chemical Formula | C₇H₇D₃N₂ | The presence of three deuterium (D) atoms provides a distinct mass signature compared to the unlabeled analyte. calpaclab.com |

| Molecular Weight | 125.19 g/mol | Higher mass than the unlabeled analogue (N-Methyl-o-phenylenediamine), allowing for separate detection in a mass spectrometer. calpaclab.combiocompare.com |

| Isotopic Purity | Typically >98% | High isotopic purity is crucial to prevent signal overlap and ensure accurate quantification. biocompare.com |

| Common Form | Free Base or Dihydrochloride Salt | Available in different forms to suit various solvent systems and analytical methods. lgcstandards.com |

| Primary Application | Isotope Dilution Internal Standard | Used to accurately quantify the non-labeled analogue, correcting for matrix effects and sample preparation losses. chiron.noeurofins.com |

Utilization in Tracer Studies for Reaction Yield Determination and Purity Assessment

Beyond its use as a straightforward internal standard for quantification, this compound can also be employed in tracer studies to precisely determine reaction yields and assess the purity of a synthesized product. Isotopic tracers are powerful tools for tracking the fate of molecules through a chemical transformation.

A practical application is in monitoring the synthesis of N-Methyl-o-phenylenediamine itself. One common synthesis route involves the reduction of N-methyl-o-nitroaniline. google.com To accurately determine the yield of this reaction, a known quantity of this compound can be added as a tracer to the crude reaction mixture post-reaction but prior to any purification steps. The mixture is then analyzed by a quantitative method like LC-MS.

By comparing the integrated peak area of the newly synthesized, unlabeled N-Methyl-o-phenylenediamine to the peak area of the known amount of the this compound tracer, a precise calculation of the amount of product formed can be made. This isotope dilution approach circumvents inaccuracies that can arise from physical loss of product during workup and purification procedures, such as extraction, crystallization, or chromatography.

Furthermore, this method aids in purity assessment. The mass spectrometer can selectively monitor for the mass of the target product and its deuterated tracer. This allows for the differentiation of the desired product from byproducts or unreacted starting materials, which will have different molecular weights. For example, in studies of C-N coupling reactions, deuterium-labeled reagents have been used to track reaction mechanisms and confirm the identity of the final product amidst other potential species. mit.edu The unique mass of the d3-labeled compound ensures that its signal is unambiguous, providing a reliable anchor point for both quantification and confirmation of product identity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Methyl-o-phenylenediamine |

| Telmisartan |

| Telmisartan-d3 |

| N-methyl-o-nitroaniline |

Future Research Directions and Theoretical Perspectives

Emerging Strategies for Deuterium (B1214612) Labeling and Targeted Synthesis

The synthesis of deuterated compounds, such as N-Methyl-d3-o-phenylenediamine, is a rapidly evolving field driven by the demand for isotopically labeled materials in various scientific disciplines. researchgate.net Emerging strategies are focusing on more efficient, selective, and sustainable methods for deuterium incorporation.

One promising approach involves the use of transition-metal-catalyzed hydrogen isotope exchange (HIE). researchgate.net Catalysts based on metals like iridium, rhodium, and ruthenium have shown significant promise in facilitating the direct exchange of hydrogen atoms with deuterium from sources like deuterium oxide (D2O) or deuterium gas (D2). researchgate.netnih.gov For instance, mild deuteration conditions using platinum and palladium on carbon (Pt/C and Pd/C) have been successfully employed for the deuteration of various primary and secondary arylamines in D2O at moderate temperatures. nih.gov These methods offer a more direct and atom-economical route to deuterated products compared to traditional multi-step synthetic sequences that often rely on expensive deuterated starting materials. nih.govprinceton.edu

Researchers are also exploring novel catalytic systems to enhance the selectivity of deuterium labeling. For example, the development of single-site manganese catalysts has enabled the sustainable and affordable synthesis of (deuterated) N-methyl/ethyl amines directly from nitroarenes. researchgate.net This highlights a trend towards using more earth-abundant and less toxic metals in catalysis.

Furthermore, the "exchange approach," where a non-deuterated target molecule is selectively deuterated using a catalyst and a deuterium source, is gaining traction due to its efficiency, especially in complex molecule synthesis. princeton.edu The development of highly selective H/D exchange methods is crucial for producing deuterated compounds with a narrow isotopic distribution, which is ideal for applications like internal standards in mass spectrometry. princeton.edu

The table below summarizes some of the emerging strategies for deuterium labeling.

| Strategy | Catalyst/Reagent | Deuterium Source | Key Advantages |

| Hydrogen Isotope Exchange (HIE) | Pt/C, Pd/C, Iridium, Rhodium, Ruthenium complexes | D2O, D2 | Direct, atom-economical, milder conditions. researchgate.netnih.govnih.gov |

| Single-Site Catalysis | Manganese catalysts | Methanol-d4 | Sustainable, uses earth-abundant metals. researchgate.net |

| Selective H/D Exchange | Various transition metal catalysts | D2O, D2 | High selectivity, narrow isotopic distribution. princeton.edu |

These advancements in deuterium labeling are pivotal for the targeted synthesis of this compound and other deuterated analogs, paving the way for their broader application in research and industry.

Integration of this compound in Advanced Catalytic Systems

Isotopically labeled compounds like this compound are valuable tools for elucidating reaction mechanisms in advanced catalytic systems. catalysis.blog The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. unam.mxwikipedia.org By studying the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state. catalysis.blogwikipedia.org

For instance, in transition-metal-catalyzed reactions, deuterated substrates can help determine whether a C-H bond is broken in the rate-limiting step. unam.mx This information is crucial for optimizing catalyst performance and designing more efficient catalytic cycles. The use of this compound, with its deuterated methyl group, would be particularly useful in studying reactions involving N-methylation or demethylation, which are common transformations in organic synthesis. nih.gov

Furthermore, isotopically labeled ligands can be used to probe the structure and dynamics of catalytic species. sigmaaldrich.com By incorporating this compound as a ligand in a metal complex, techniques like NMR spectroscopy can be used to track the ligand's behavior during the catalytic process.

The development of supported metal nanoparticles as heterogeneous catalysts has opened up new avenues for the application of isotopically labeled compounds. mdpi.com For example, supported gold nanoparticles have been shown to be effective catalysts for the synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes. mdpi.com Using a deuterated substrate like this compound in such a system could provide valuable information about the reaction mechanism on the nanoparticle surface.

The table below provides examples of how deuterated compounds are used in catalysis research.

| Application | Technique | Information Gained |

| Mechanistic Elucidation | Kinetic Isotope Effect (KIE) Studies | Identification of rate-determining step, transition state structure. catalysis.blogunam.mxwikipedia.org |

| Active Site Identification | Isotopic Labeling and Spectroscopy (e.g., NMR) | Location and nature of the catalyst's active site. catalysis.blogsigmaaldrich.com |

| Reaction Pathway Determination | Isotopic Tracing | Sequence of bond-breaking and bond-forming events. catalysis.blog |

The integration of this compound into these advanced catalytic studies promises to deepen our understanding of fundamental chemical transformations.

Predictive Modeling of Chemical Reactivity and Selectivity for Isotopic Analogs

Predictive modeling is becoming an increasingly powerful tool in chemistry for understanding and forecasting the behavior of molecules. mit.edunih.gov For isotopic analogs like this compound, computational models can predict their chemical reactivity and selectivity, offering insights that complement experimental studies.

One of the key areas where predictive modeling is applied is in the study of kinetic isotope effects (KIEs). mdpi.com Theoretical calculations, often using density functional theory (DFT), can be used to model the potential energy surface of a reaction and calculate the vibrational frequencies of the reactants and transition states for both the light and heavy isotopologues. wikipedia.orgmdpi.com This allows for the theoretical prediction of KIEs, which can then be compared with experimental values to validate the proposed reaction mechanism. mdpi.com For this compound, such models could predict the primary KIE for reactions involving the cleavage of a C-D bond in the methyl group or secondary KIEs for reactions where the deuterated group is not directly involved in bond breaking. wikipedia.orgprinceton.edu

Machine learning (ML) is also emerging as a valuable approach for predicting chemical reactivity. mit.edunih.gov By training on large datasets of known reactions, ML models can learn the complex relationships between molecular structure and reactivity. mit.edu These models could potentially be used to predict the outcome of reactions involving this compound and other isotopic analogs, even for reactions that have not been experimentally tested. nih.gov

Furthermore, computational models can be used to predict the influence of isotopic substitution on other molecular properties, such as acidity, basicity, and binding affinities. This information is valuable for a wide range of applications, from drug design to materials science.

The table below highlights some of the predictive modeling approaches used for isotopic analogs.

| Modeling Approach | Key Inputs | Predicted Properties |

| Density Functional Theory (DFT) | Molecular structure, electronic configuration | Potential energy surfaces, vibrational frequencies, KIEs. wikipedia.orgmdpi.com |

| Machine Learning (ML) | Large datasets of known reactions | Reaction outcomes, yields, selectivity. mit.edunih.gov |

| Conceptual Density Functional Theory (CDFT) | Electron density and its derivatives | Nucleophilicity, electrophilicity, and other reactivity indices. researchgate.net |

The continued development of these predictive modeling techniques will undoubtedly enhance our ability to understand and utilize the unique properties of isotopic analogs like this compound.

Exploration of Novel Analytical Applications in Non-Biological Matrices

The unique properties of this compound make it a valuable tool for a variety of analytical applications, particularly in non-biological matrices where high sensitivity and accuracy are required. One of the primary uses of deuterated compounds is as internal standards in quantitative analysis by mass spectrometry (MS). unam.mx

In environmental analysis, for example, this compound could be used as an internal standard for the quantification of its non-deuterated counterpart or other related aromatic amines in samples such as soil, water, or air. epa.govnih.gov The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Similarly, in industrial settings, this compound could be employed to monitor the levels of o-phenylenediamine derivatives in various materials. For instance, a method for monitoring o-phenylenediamine in an industrial environment has been developed, and a deuterated standard would enhance the reliability of such methods. nih.gov

Furthermore, this compound can be used as a derivatizing reagent in analytical chemistry. researchgate.netmdpi.com Derivatization is often used to improve the chromatographic properties or detection sensitivity of analytes. researchgate.net For example, o-phenylenediamine and its derivatives are used to derivatize α-dicarbonyl compounds for analysis by high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection. researchgate.netmdpi.com Using a deuterated derivatizing agent would introduce a specific mass tag to the analyte, facilitating its detection and quantification by MS.

The table below lists potential analytical applications of this compound in non-biological matrices.

| Application Area | Analytical Technique | Role of this compound |

| Environmental Monitoring | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standard for quantification of aromatic amines in soil, water, and air. epa.govnih.gov |

| Industrial Hygiene | High-Performance Liquid Chromatography (HPLC) | Internal standard for monitoring occupational exposure to o-phenylenediamine derivatives. nih.gov |

| Materials Science | Mass Spectrometry | Tracer for studying the fate and transport of aromatic amines in materials. |

| Chemical Analysis | HPLC-MS, GC-MS | Derivatizing reagent to enhance the detection of specific analytes. researchgate.netmdpi.com |

The exploration of these and other novel analytical applications will continue to expand the utility of this compound as a versatile chemical tool.

Q & A

Basic: What are the recommended synthesis and characterization protocols for N-Methyl-d3-o-phenylenediamine in academic research?

Methodological Answer:

Synthesis typically involves methylation of o-phenylenediamine using deuterated methylating agents (e.g., CD₃I) under controlled conditions. Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR) : Confirm deuteration at the methyl group (¹H NMR absence of -CH₃ signals at ~2.5 ppm) and aromatic proton environments.

- Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 153.13 (C₆H₇N₃O₂, non-deuterated) with a +3 shift for the d3-methyl group .

- HPLC-Purity Assessment : Use reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >98% purity, as commercial suppliers often omit analytical validation .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Store in amber vials at -20°C under inert gas (argon/nitrogen) to mitigate oxidation of the aromatic amine group.

- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid hydrolysis. Monitor for color changes (yellow to brown indicates decomposition) .

- Safety : Wear nitrile gloves and work in a fume hood, as phenylenediamine derivatives are potential sensitizers .

Basic: What analytical techniques are critical for distinguishing this compound from structural analogs like 4-Methyl-o-phenylenediamine?

Methodological Answer:

- Chromatographic Separation : Use HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to resolve positional isomers.

- Isotopic Pattern Analysis : High-resolution MS (HRMS) distinguishes deuterated (d3) and non-deuterated analogs via exact mass differences (±3.02 Da).

- FT-IR Spectroscopy : Compare N-H stretching frequencies; deuterated amines show shifts from ~3300 cm⁻¹ (N-H) to ~2500 cm⁻¹ (N-D) .

Advanced: How does the deuteration of the methyl group in this compound influence its stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C). Deuteration reduces hydrolysis rates via kinetic isotope effects, enhancing stability in acidic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to compare decomposition temperatures (Td) of deuterated vs. non-deuterated forms. Expect a 5–10°C increase in Td for the d3 derivative due to stronger C-D bonds .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.

- Isotopic Effects : Compare activation energies (ΔG‡) for deuterated vs. non-deuterated analogs in reaction pathways (e.g., electron transfer in catalysis) using Gaussian or ORCA software .

Advanced: How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Control Experiments : Replicate reactions under strictly anhydrous conditions to rule out hydrolysis artifacts.

- Isotopic Tracers : Use ¹³C-labeled reagents to track coupling efficiency via NMR.

- Cross-Validation : Compare results with non-deuterated analogs and reference data from NIST or peer-reviewed studies .

Advanced: What role does this compound play in studying structure-activity relationships (SAR) for phenylenediamine derivatives?

Methodological Answer:

- SAR Framework : Synthesize analogs with varying substituents (e.g., nitro, acetyl groups) and compare their electronic (Hammett σ values) and steric effects.

- Biological Assays : Use deuterated forms to track metabolic stability in vitro (e.g., cytochrome P450 inhibition assays), leveraging isotopic labeling for LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.